3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
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Overview
Description
3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound with a unique structure that includes a cyclopropyl ring, phenyl groups, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, starting with the formation of the cyclopropyl ring and the attachment of phenyl groups. The key steps include:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions involving alkenes and carbenes.
Attachment of Phenyl Groups: Phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the Formamido Group: This involves the reaction of an amine with formic acid or its derivatives.
Coupling with 2-Bromobenzoate: The final step involves coupling the intermediate with 2-bromobenzoic acid using esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2,3-Diphenylcyclopropyl)methyl phenyl sulfoxide: This compound shares the cyclopropyl and phenyl groups but differs in the presence of a sulfoxide group instead of the formamido and bromobenzoate moieties.
(2,3-Diphenylcyclopropyl)methyl phenyl sulfoxide: Another similar compound with a different functional group arrangement.
Uniqueness
3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H23BrN2O3 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[3-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C30H23BrN2O3/c31-27-17-8-7-16-25(27)29(35)36-24-15-9-10-21(18-24)20-32-33-28(34)26-19-30(26,22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-18,20,26H,19H2,(H,33,34)/b32-20+ |
InChI Key |
LXRMVQAGAQLFNS-UZWMFBFFSA-N |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC(=O)C5=CC=CC=C5Br |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)OC(=O)C5=CC=CC=C5Br |
Origin of Product |
United States |
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